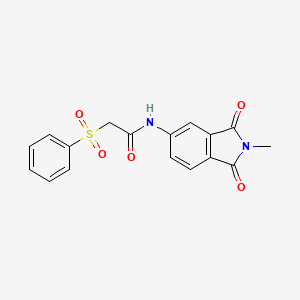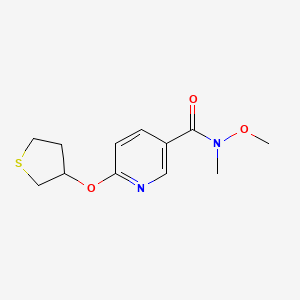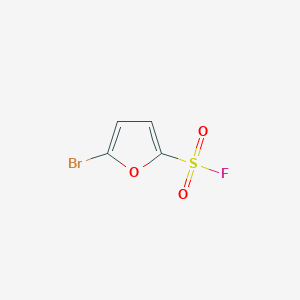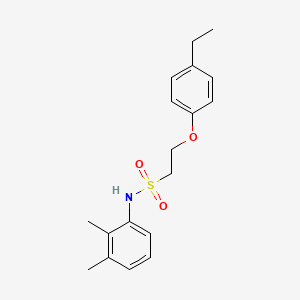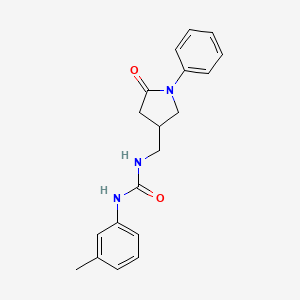
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as "OTUD-6B" and has been studied for its role in cancer treatment and other diseases. In
Aplicaciones Científicas De Investigación
Osmolyte Functions in Organisms
Research on osmolytes, which include urea derivatives, explores their role in organisms that accumulate these substances in response to environmental stress. Urea and methylamines form a notable combination used by marine cartilaginous fishes and the coelacanth as osmolytes. The balance between urea (a denaturant) and trimethylamine N-oxide (TMAO, a stabilizer) at a 2:1 molar ratio has been studied for its effects on protein stability, demonstrating the complex interplay between these molecules in osmoregulation and protein stabilization (T. Lin & S. N. Timasheff, 1994).
Hydrogel Formation and Tuning
The formation of hydrogels using urea derivatives has been researched for their potential in creating materials with tunable physical properties. One study found that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gel's properties varying depending on the anion present. This discovery offers a method to adjust the gels' characteristics for specific applications (G. Lloyd & J. Steed, 2011).
Catalytic and Synthetic Applications
Urea derivatives have been utilized in catalysis and synthesis, offering a pathway to creating various organic compounds. For instance, asymmetric, catalytic reactions involving oxocarbenium ions have been facilitated by simple chiral urea and thiourea derivatives. This process underscores the utility of urea-based catalysts in enantioselective synthesis (S. Reisman, A. Doyle, & E. Jacobsen, 2008).
Antitumor and Antimicrobial Activities
The structural framework similar to "1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(m-tolyl)urea" has been explored for potential antitumor and antimicrobial applications. Novel synthetic methods have been developed for compounds acting as intermediates in anticancer drugs, highlighting the importance of urea derivatives in pharmaceutical research (Binliang Zhang et al., 2019).
Structural Analysis and Material Science
Ureas form characteristic hydrogen-bonded networks, which have been a subject of study in crystal engineering and material science. The understanding of these hydrogen bonds and the structures they form is crucial for developing new materials with specific properties. Research on commensurate and incommensurate hydrogen bonds in crystals containing urea and oxamide molecules has provided insights into designing materials with desired structural characteristics (T. Nguyen, F. W. Fowler, & J. Lauher, 2001).
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-6-5-7-16(10-14)21-19(24)20-12-15-11-18(23)22(13-15)17-8-3-2-4-9-17/h2-10,15H,11-13H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGJDXGUUIAPHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

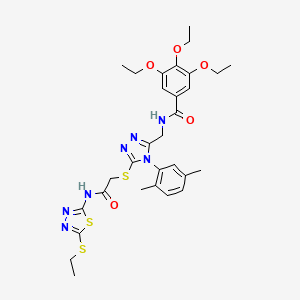
![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)
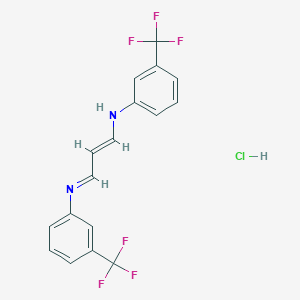
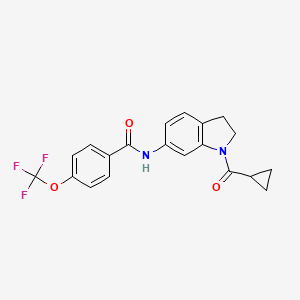
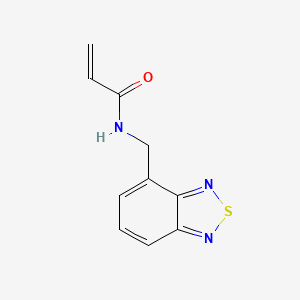
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)
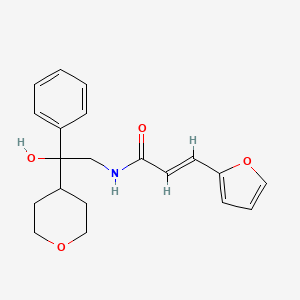
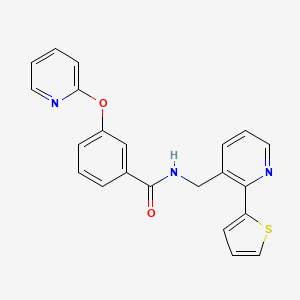
![Dimethyl 5-(3,4-dichlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2363588.png)
![morpholino(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-yl)methanone](/img/structure/B2363590.png)
